rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol
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Overview
Description
rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol: is a bicyclic compound characterized by its unique oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a [5+2] cycloaddition reaction, where a suitable diene and dienophile are reacted in the presence of a catalyst to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- rac-(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol
- rac-(1r,5r)-bicyclo[3.3.1]nonane-3,7-dione
- bicyclo[3.1.0]hexanes
Uniqueness: rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol is unique due to its specific oxabicyclo structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
The compound rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol is a bicyclic structure recognized for its potential biological activity. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H12O2
- Molecular Weight : 140.18 g/mol
- IUPAC Name : (1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol
Property | Value |
---|---|
LogP | 0.66 |
Polar Surface Area (Å) | 29 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is attributed to its interactions with specific molecular targets that influence various biochemical pathways. These interactions can lead to significant physiological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For example, a study involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics.
Table 1: Cytotoxicity against Cancer Cell Lines
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
A549 (Lung) | 100 | 8.99 |
HepG2 (Liver) | 99.98 | 6.92 |
DU145 (Prostate) | 99.93 | 7.89 |
MCF7 (Breast) | 100.39 | 8.26 |
These findings indicate a strong inhibition of cell proliferation across multiple cancer types, suggesting a broad-spectrum antitumor effect.
Mechanism of Antitumor Action
The compound's antitumor activity appears to be mediated through several mechanisms:
- Cell Cycle Arrest : It induces S-phase arrest in HepG2 cells, preventing progression through the cell cycle.
- Apoptosis Induction : The compound activates apoptotic pathways characterized by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Mitochondrial Dysfunction : It triggers mitochondrial-related apoptosis pathways leading to the activation of caspase-3.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antitumor Activity :
- Researchers evaluated the compound's efficacy against various cancer cell lines using MTT assays.
- Results indicated that it outperformed some conventional chemotherapeutics in terms of cytotoxicity and inhibition rates.
-
Mechanistic Studies :
- Molecular docking studies suggested that the compound interacts with key proteins involved in cell signaling pathways associated with cancer progression.
- Further investigations revealed its potential as a farnesyltransferase inhibitor, which is crucial for cancer cell growth and survival.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol |
InChI |
InChI=1S/C8H12O2/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6-9H,3-5H2/t6-,7+,8+/m0/s1 |
InChI Key |
GVFZEYUGMDHNHE-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]2CC=C[C@@H]1O2)O |
Canonical SMILES |
C1CC(C2CC=CC1O2)O |
Origin of Product |
United States |
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